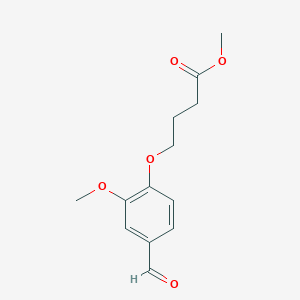

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate

Descripción general

Descripción

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

From Methyl 4-bromobutyrate and Vanillin: The compound can be synthesized by reacting methyl 4-bromobutyrate with vanillin under appropriate conditions.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like chromium(VI) oxide or potassium permanganate .

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Ether derivatives, esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Medicinal Chemistry

- Drug Development : Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate is being investigated as a precursor for novel therapeutic agents, particularly those targeting the adenosine A2A receptor, which plays a crucial role in neuroprotection and inflammation modulation .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

Biological Studies

- Neuroprotective Effects : Research has demonstrated that derivatives of this compound can reduce neuronal damage in animal models subjected to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial for chronic inflammatory conditions .

Case Studies

Several case studies highlight the efficacy and potential of this compound:

- Neuroprotection in Animal Models : A study involving C57BL/6 mice indicated that treatment with related compounds led to reduced neuronal damage and improved behavioral outcomes following exposure to neurotoxins.

- Antioxidant Efficacy in Cell Cultures : In vitro studies demonstrated that similar compounds significantly reduced reactive oxygen species (ROS) levels, enhancing cell viability under oxidative stress conditions .

Mecanismo De Acción

The mechanism by which Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparación Con Compuestos Similares

Methyl 4-(4-hydroxy-2-methoxyphenoxy)butanoate

Methyl 4-(4-methoxy-2-hydroxyphenoxy)butanoate

Methyl 4-(2-methoxy-4-nitrophenoxy)butanoate

Uniqueness: Compared to these similar compounds, Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate has a unique formyl group at the 4-position, which imparts distinct chemical reactivity and potential biological activity.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate is a compound of interest due to its potential biological activities, particularly in drug development and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₆O₅ and a molecular weight of approximately 252.26 g/mol. The compound features a formyl group , a methoxy group , and a phenoxy group attached to a butanoate backbone, which contributes to its reactivity and potential interactions with biological systems.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In particular, studies have shown its effectiveness against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.003 to 0.125 µg/mL . This suggests a robust potential for development as an antibacterial agent.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interactions with bacterial DNA. In silico studies have indicated that the compound may bind to DNA, which is critical for bacterial survival and replication. This binding affinity correlates positively with the observed antibacterial potency .

Synthesis and Derivative Studies

The synthesis of this compound often involves multi-step chemical processes. A typical synthetic route includes:

- Formation of the butanoate backbone : Utilizing methyl 4-bromobutyrate in reactions with appropriate phenolic compounds.

- Introduction of functional groups : Employing methods such as nitration or alkylation to modify the core structure for enhanced biological activity .

Case Study: Derivatives and Their Activities

Several derivatives of this compound have been synthesized to explore variations in biological activity:

| Derivative Name | Structural Variation | Biological Activity |

|---|---|---|

| Methyl 4-(3-methoxyphenoxy)butanoate | Methoxy group repositioned | Reduced antibacterial activity |

| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | Ethyl ester derivative | Altered solubility; similar activity |

| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Different methoxy position | Enhanced cytotoxicity against cancer cells |

These derivatives highlight the importance of structural modifications in optimizing biological activity and therapeutic potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, further investigation into its metabolism, distribution, excretion, and toxicity profiles is required to ensure safety for clinical applications .

Propiedades

IUPAC Name |

methyl 4-(4-formyl-2-methoxyphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-12-8-10(9-14)5-6-11(12)18-7-3-4-13(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKFRLDCQWYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444446 | |

| Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176375-41-0 | |

| Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.